molecular formula C10H19NO2 B6268872 rac-ethyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate CAS No. 2307779-19-5

rac-ethyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate

Cat. No.: B6268872
CAS No.: 2307779-19-5
M. Wt: 185.3
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Description

rac-ethyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate: is a chiral compound belonging to the piperidine class of chemicals. Piperidines are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound, with its specific stereochemistry, may exhibit unique properties and activities.

Properties

CAS No.

2307779-19-5

Molecular Formula

C10H19NO2

Molecular Weight

185.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-ethyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethylpiperidine and ethyl chloroformate.

    Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    Purification: The product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Chemistry: Employing continuous flow chemistry to enhance reaction efficiency and yield.

    Automated Purification Systems: Using automated systems for purification to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-ethyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or amines in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

rac-ethyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the production of agrochemicals or as a building block for specialty chemicals.

Mechanism of Action

The mechanism of action of rac-ethyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate depends on its specific application:

    Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: The compound could modulate biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpiperidine: A simpler analog without the ester group.

    Ethyl 2,6-dimethylpiperidine-3-carboxylate: A compound with similar structure but different stereochemistry.

Uniqueness

rac-ethyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate: is unique due to its specific stereochemistry, which can result in distinct biological activities and chemical reactivity compared to its analogs.

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